1-Chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene
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Overview
Description
1-Chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a tetrafluorocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene typically involves the reaction of 1-chloro-4-iodobenzene with tetrafluorocyclopropane under specific conditions. The reaction is often catalyzed by a palladium complex in the presence of a base such as potassium carbonate. The process involves a cross-coupling reaction, which is a common method for forming carbon-carbon bonds in organic synthesis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling of reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene involves its interaction with specific molecular targets. The tetrafluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Chloro-4-(trifluoromethyl)benzene
- 1-Chloro-4-(difluoromethyl)benzene
- 1-Chloro-4-(fluoromethyl)benzene
Comparison: 1-Chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene is unique due to the presence of the tetrafluorocyclopropyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .
Properties
CAS No. |
922141-47-7 |
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Molecular Formula |
C9H5ClF4 |
Molecular Weight |
224.58 g/mol |
IUPAC Name |
1-chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene |
InChI |
InChI=1S/C9H5ClF4/c10-6-3-1-5(2-4-6)7-8(11,12)9(7,13)14/h1-4,7H |
InChI Key |
BWCQINXZPDXXLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(C2(F)F)(F)F)Cl |
Origin of Product |
United States |
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